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molecular formula C7H10N2 B138663 (4-Methylpyridin-2-yl)methanamine CAS No. 129768-95-2

(4-Methylpyridin-2-yl)methanamine

Cat. No. B138663
M. Wt: 122.17 g/mol
InChI Key: QVDFBCYBLHPIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05089507

Procedure details

g 2 (0.0169 moles) of 2-cyano-4-methyl pyridine [J. Am. Chem. Soc. 78, 5842-5843 (1956)] dissolved in 400 ml of methanol containing 12% W/W of ammonia, were hydrogenated on 2 g of Ni-Raney at room temperature and 20 psi, until the theoretical amount of hydrogen was consumed.
[Compound]
Name
2
Quantity
0.0169 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][N:4]=1)#[N:2]>CO.N.[Ni]>[NH2:2][CH2:1][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
2
Quantity
0.0169 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=NC=CC(=C1)C
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
20 psi, until the theoretical amount of hydrogen was consumed

Outcomes

Product
Name
Type
Smiles
NCC1=NC=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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